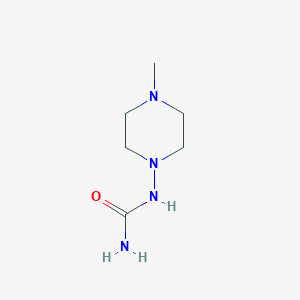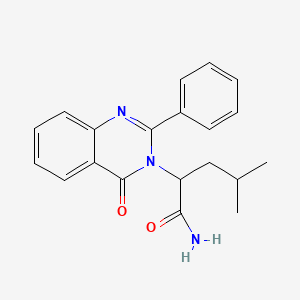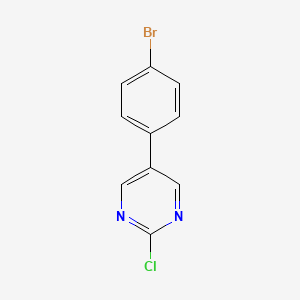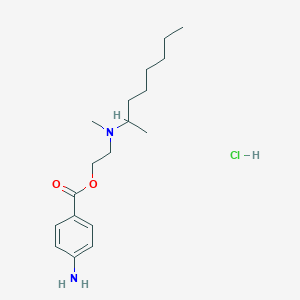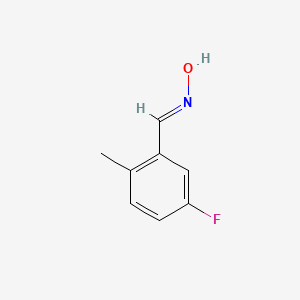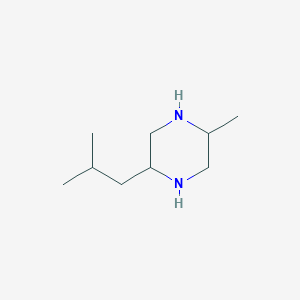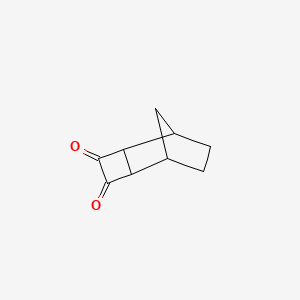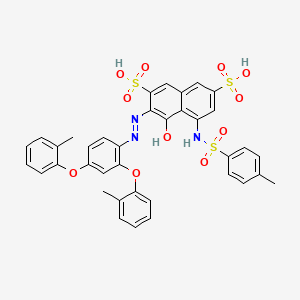
Sodium (4-((dihydroxy((2-hydroxy-3,5-dinitrophenyl)azo)phenyl)azo)benzenesulphonato(3-))cuprate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-((dihydroxy((2-hydroxy-3,5-dinitrophenyl)azo)phenyl)azo)benzenesulphonato(3-))cuprate(1-) is a complex organic compound with the molecular formula C18H9CuN6O10S.Na . This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyeing processes .
Vorbereitungsmethoden
The synthesis of Sodium (4-((dihydroxy((2-hydroxy-3,5-dinitrophenyl)azo)phenyl)azo)benzenesulphonato(3-))cuprate(1-) involves multiple steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid.
Coupling: The diazotized compound is then coupled with resorcinol.
Further Diazotization and Coupling: The resulting compound undergoes another diazotization and is subsequently coupled with 2-amino-4,6-dinitrophenol.
Complexation: Finally, the compound is complexed with copper (2+) ions and converted to its sodium salt form.
Analyse Chemischer Reaktionen
Sodium (4-((dihydroxy((2-hydroxy-3,5-dinitrophenyl)azo)phenyl)azo)benzenesulphonato(3-))cuprate(1-) undergoes various chemical reactions:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of azo groups.
Substitution: It can undergo substitution reactions, particularly in the aromatic rings.
Complexation: The compound can form complexes with various metal ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Wirkmechanismus
The mechanism of action of Sodium (4-((dihydroxy((2-hydroxy-3,5-dinitrophenyl)azo)phenyl)azo)benzenesulphonato(3-))cuprate(1-) involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function . The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Sodium (4-((dihydroxy((2-hydroxy-3,5-dinitrophenyl)azo)phenyl)azo)benzenesulphonato(3-))cuprate(1-) is unique due to its specific structure and properties. Similar compounds include:
Sodium (4-((dihydroxy((2-hydroxy-3,5-dinitrophenyl)azo)phenyl)azo)benzenesulphonato(3-))cuprate(1-): This compound has similar properties but differs in its specific molecular structure.
Other Azo Dyes: Compounds like Acid Brown 97 and Disperse Brown 97 share similar dyeing properties but differ in their chemical composition and applications.
These comparisons highlight the uniqueness of Sodium (4-((dihydroxy((2-hydroxy-3,5-dinitrophenyl)azo)phenyl)azo)benzenesulphonato(3-))cuprate(1-) in terms of its specific applications and chemical behavior.
Eigenschaften
CAS-Nummer |
95009-01-1 |
|---|---|
Molekularformel |
C18H9CuN6O10S.Na C18H9CuN6NaO10S |
Molekulargewicht |
587.9 g/mol |
IUPAC-Name |
copper;sodium;4-[[4-[(3,5-dinitro-2-oxidophenyl)diazenyl]-2-hydroxy-3-oxidophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H12N6O10S.Cu.Na/c25-16-14(7-10(23(28)29)8-15(16)24(30)31)22-21-13-6-5-12(17(26)18(13)27)20-19-9-1-3-11(4-2-9)35(32,33)34;;/h1-8,25-27H,(H,32,33,34);;/q;+2;+1/p-3 |
InChI-Schlüssel |
JVCMOGKYMSPSHV-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])[O-])O)S(=O)(=O)[O-].[Na+].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



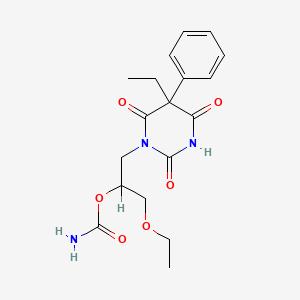
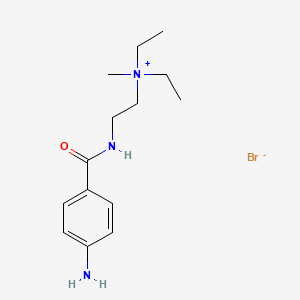
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
